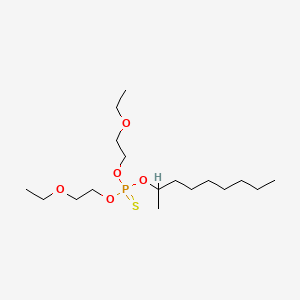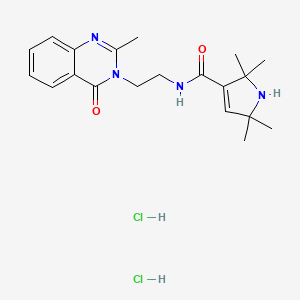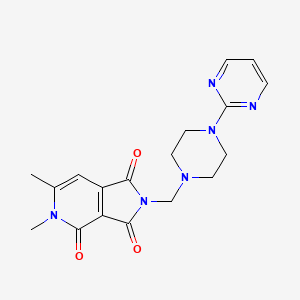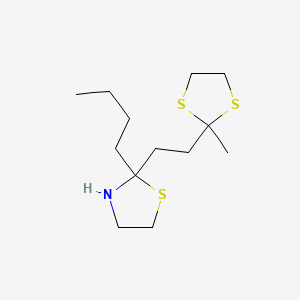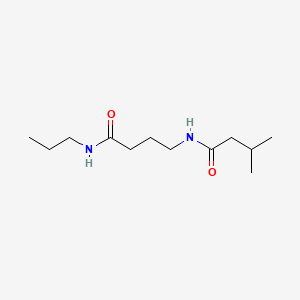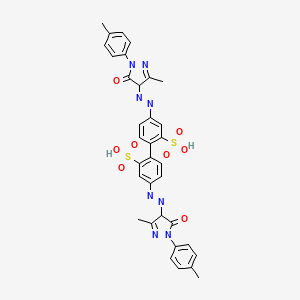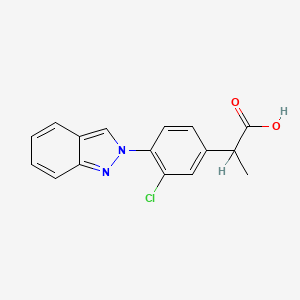
O-(2,4,6-Trichlorophenyl) O-ethyl phenylphosphonothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-(2,4,6-Trichlorophenyl) O-ethyl phenylphosphonothioate: is an organophosphorus compound known for its use as an insecticide. It is characterized by the presence of a phosphonothioate group, which is a phosphorus atom bonded to sulfur, oxygen, and carbon atoms. This compound is particularly effective against a variety of pests due to its ability to inhibit acetylcholinesterase, an enzyme essential for nerve function in insects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of O-(2,4,6-Trichlorophenyl) O-ethyl phenylphosphonothioate typically involves the reaction of 2,4,6-trichlorophenol with diethyl phosphorochloridothioate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:
2,4,6-Trichlorophenol+Diethyl phosphorochloridothioate→O-(2,4,6-Trichlorophenyl) O-ethyl phenylphosphonothioate
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is typically carried out in a batch reactor with continuous monitoring of temperature and pH to ensure optimal yield and purity. The product is then purified using techniques such as distillation or recrystallization.
化学反应分析
Types of Reactions:
Oxidation: O-(2,4,6-Trichlorophenyl) O-ethyl phenylphosphonothioate can undergo oxidation to form the corresponding phosphonate.
Hydrolysis: In the presence of water, especially under acidic or basic conditions, the compound can hydrolyze to form 2,4,6-trichlorophenol and diethyl phosphorothioic acid.
Substitution: The compound can undergo nucleophilic substitution reactions where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Oxidation: Corresponding phosphonate.
Hydrolysis: 2,4,6-Trichlorophenol and diethyl phosphorothioic acid.
Substitution: Various substituted phosphonothioates depending on the nucleophile used.
科学研究应用
Chemistry:
- Used as a reagent in the synthesis of other organophosphorus compounds.
- Employed in studies involving the inhibition of acetylcholinesterase.
Biology:
- Investigated for its effects on insect nervous systems.
- Used in studies to understand the mechanism of action of organophosphorus insecticides.
Medicine:
- Research into potential antidotes for organophosphorus poisoning.
- Studied for its potential use in developing new insecticides with lower toxicity to humans.
Industry:
- Widely used as an insecticide in agriculture.
- Employed in the formulation of pest control products.
作用机制
O-(2,4,6-Trichlorophenyl) O-ethyl phenylphosphonothioate exerts its effects by inhibiting the enzyme acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter, in the synaptic cleft. Inhibition of acetylcholinesterase leads to an accumulation of acetylcholine, resulting in continuous nerve impulse transmission, paralysis, and eventually death of the insect. The molecular target is the active site of acetylcholinesterase, where the compound forms a covalent bond, rendering the enzyme inactive.
相似化合物的比较
O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate (EPN): Another organophosphorus insecticide with a similar mechanism of action.
O-Ethyl O-(2,4,6-trichlorophenyl) ethylamidothiophosphate: Shares structural similarities but differs in the substituent groups attached to the phosphorus atom.
Uniqueness:
- O-(2,4,6-Trichlorophenyl) O-ethyl phenylphosphonothioate is unique due to its specific substitution pattern on the phenyl ring, which enhances its insecticidal activity and selectivity.
- The presence of the trichlorophenyl group provides increased stability and resistance to metabolic degradation compared to other organophosphorus compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
3587-01-7 |
|---|---|
分子式 |
C14H12Cl3O2PS |
分子量 |
381.6 g/mol |
IUPAC 名称 |
ethoxy-phenyl-sulfanylidene-(2,4,6-trichlorophenoxy)-λ5-phosphane |
InChI |
InChI=1S/C14H12Cl3O2PS/c1-2-18-20(21,11-6-4-3-5-7-11)19-14-12(16)8-10(15)9-13(14)17/h3-9H,2H2,1H3 |
InChI 键 |
HBYMRHAMAWSKIY-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=S)(C1=CC=CC=C1)OC2=C(C=C(C=C2Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





